2-fluoro-N'-(3-phenylpropanoyl)benzohydrazide
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Overview
Description
2-fluoro-N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C16H15FN2O2 It is a derivative of benzohydrazide, characterized by the presence of a fluorine atom and a phenylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-(3-phenylpropanoyl)benzohydrazide typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzoyl chloride with hydrazine hydrate to form 4-fluorobenzohydrazide. This intermediate is then reacted with 3-phenylpropanoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-(3-phenylpropanoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-fluoro-N’-(3-phenylpropanoyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N’-(3-phenylpropanoyl)benzohydrazide
- 2-hydroxy-N’-(4-fluorobenzoyl)benzohydrazide
- 2-fluoro-N’-(3-phenoxybenzylidene)benzohydrazide
Uniqueness
2-fluoro-N’-(3-phenylpropanoyl)benzohydrazide is unique due to the presence of both a fluorine atom and a phenylpropanoyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H15FN2O2 |
---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
2-fluoro-N'-(3-phenylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C16H15FN2O2/c17-14-9-5-4-8-13(14)16(21)19-18-15(20)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21) |
InChI Key |
JUJYZAKIYBLQHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2F |
solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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